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molecular formula C10H10FNO3S B8297777 2-(4-Cyano-3-fluorophenyl)ethyl methanesulfonate

2-(4-Cyano-3-fluorophenyl)ethyl methanesulfonate

Cat. No. B8297777
M. Wt: 243.26 g/mol
InChI Key: TXRQNBIGZNVKDV-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

A solution of 2-fluoro-4-(2-hydroxyethyl)benzonitrile (22.5 g, 136 mmol) and MsCl (23.3 g, 205 mmol) in 200 mL of dry DCM was added dropwise TEA (27.5 g, 273 mmol) at 0° C. The resulting mixture was stirred at room temperature overnight before concentrating to dryness. The residue was dissolved in 300 mL of EtOAc and washed with 1 N HCl and brine, dried over anhydrous Na2SO4 and concentrated to afford crude 2-(4-cyano-3-fluorophenyl)ethyl methanesulfonate. MS m/z 244 (M+1)+.
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
23.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
27.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([CH2:10][CH2:11][OH:12])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:13][S:14](Cl)(=[O:16])=[O:15]>C(Cl)Cl>[CH3:13][S:14]([O:12][CH2:11][CH2:10][C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([F:1])[CH:9]=1)(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)CCO
Name
Quantity
23.3 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
TEA
Quantity
27.5 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before concentrating to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 300 mL of EtOAc
WASH
Type
WASH
Details
washed with 1 N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)OCCC1=CC(=C(C=C1)C#N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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